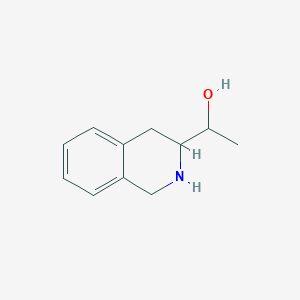

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

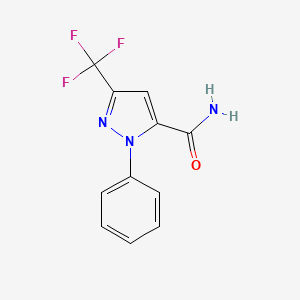

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . This compound has a molecular weight of 163.22 .

Synthesis Analysis

The synthesis of THIQs often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H13NO .Chemical Reactions Analysis

The chemical reactions involving THIQs often involve isomerization of iminium intermediate (exo/endo isomerization) . The alcohol on the resulting intermediate can be converted to an alkyl chloride using SOCl2, which can then be used to alkylate various amines to yield the final compounds .Physical And Chemical Properties Analysis

This compound is a solid compound that should be stored in a dark place, sealed in dry, at 2-8 degrees Celsius . It has a boiling point of 307.9°C at 760 mmHg and a melting point of 180-182°C .Applications De Recherche Scientifique

1-THIQ has a wide range of applications in the scientific research field. It has been studied for its potential as an anticonvulsant drug, an anxiolytic, and a potential treatment for schizophrenia and other mental health disorders. It has also been studied for its ability to modulate neurotransmitter activity, as well as its potential to be used as a tool in the identification and characterization of G-protein coupled receptors. Additionally, 1-THIQ has been used in studies related to the pharmacology of the central nervous system, as well as in studies related to the effects of drugs on the body.

Mécanisme D'action

Target of Action

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids . THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities .

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that they may have multiple molecular and cellular effects.

Avantages Et Limitations Des Expériences En Laboratoire

1-THIQ has several advantages for use in laboratory experiments. It is a relatively low-cost compound, and is readily available from chemical suppliers. Additionally, it has been studied extensively and is well characterized, making it an ideal compound for use in research studies. On the other hand, 1-THIQ is a synthetic compound and is not found in nature, making it difficult to study its effects in vivo. Additionally, its effects on the body are still largely unknown, making it difficult to predict its potential adverse effects.

Orientations Futures

1-THIQ has the potential to be used in a variety of ways in the future. It could be used as a tool to identify novel anticonvulsant drugs, and to further study the pharmacology of the central nervous system. Additionally, it could be used to study the effects of drugs on the body, and to further characterize the role of G-protein coupled receptors in various physiological processes. Finally, it could be used to study the effects of 1-THIQ on behavior, and to further investigate its potential as an anxiolytic and antidepressant.

Méthodes De Synthèse

1-THIQ can be synthesized using a variety of methods. The most common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an alkyl halide in the presence of a base. This reaction is usually conducted in a solvent such as ethanol, and yields 1-THIQ as the primary product. Other methods for the synthesis of 1-THIQ include the use of a Grignard reagent, or a reaction between 1,2,3,4-tetrahydroisoquinoline and an alkyl halide in the presence of a palladium catalyst.

Analyse Biochimique

Biochemical Properties

1-(1,2,3,4-Tetrahydroisoquinolin-3-yl)ethanol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that THIQ-based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Molecular Mechanism

It is known that THIQ-based compounds can exert diverse biological activities

Propriétés

IUPAC Name |

1-(1,2,3,4-tetrahydroisoquinolin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(13)11-6-9-4-2-3-5-10(9)7-12-11/h2-5,8,11-13H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXQGNNJUXZPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2=CC=CC=C2CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)